molecular formula C10H14O2 B14373939 3-Methylidenenon-4-ynoic acid CAS No. 90936-37-1

3-Methylidenenon-4-ynoic acid

Cat. No.: B14373939
CAS No.: 90936-37-1
M. Wt: 166.22 g/mol
InChI Key: YVMRSLWTKSOZBK-UHFFFAOYSA-N
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Description

3-Methylidenenon-4-ynoic acid is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a carboxylic acid group, a triple bond, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenenon-4-ynoic acid can be achieved through various synthetic routes. One common method involves the use of boronic acid derivatives in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions. The reaction proceeds through the formation of a carbon-carbon bond between the boronic acid derivative and an aryl or vinyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenenon-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

3-Methylidenenon-4-ynoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methylidenenon-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the triple bond and carboxylic acid group allows for diverse interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylidenenon-4-ynoic acid
  • 4-Methylidenenon-4-ynoic acid
  • 3-Methylidenenon-3-ynoic acid

Uniqueness

3-Methylidenenon-4-ynoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The combination of a triple bond, double bond, and carboxylic acid group within the same molecule allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

90936-37-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methylidenenon-4-ynoic acid

InChI

InChI=1S/C10H14O2/c1-3-4-5-6-7-9(2)8-10(11)12/h2-5,8H2,1H3,(H,11,12)

InChI Key

YVMRSLWTKSOZBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=C)CC(=O)O

Origin of Product

United States

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